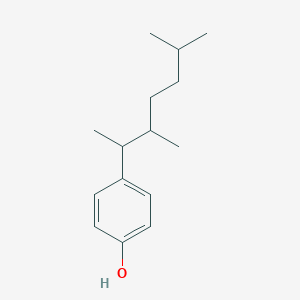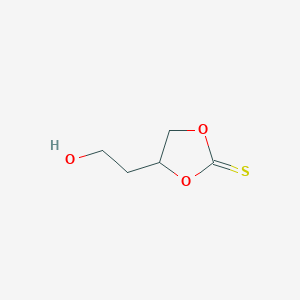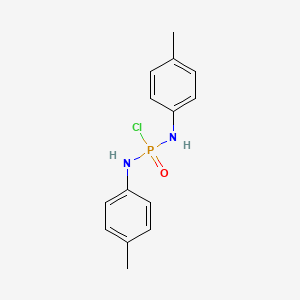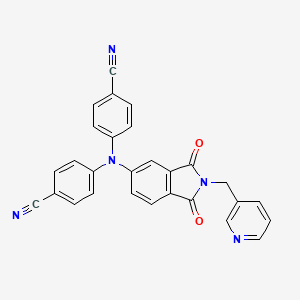
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: is a heterocyclic compound that contains silicon, oxygen, and carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with an appropriate reagent under controlled conditions.
Ethoxylation: The ethoxy group is introduced by reacting the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidized Derivatives: Formation of silanols or siloxanes.
Reduced Derivatives: Formation of silanes or silyl ethers.
Substituted Derivatives: Introduction of various functional groups such as halides, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials to enhance their properties such as thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole:
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole imparts unique chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143479-03-2 |
|---|---|
Molekularformel |
C13H18O2Si |
Molekulargewicht |
234.37 g/mol |
IUPAC-Name |
5-ethoxy-2,2-dimethyl-4-phenyl-5H-oxasilole |
InChI |
InChI=1S/C13H18O2Si/c1-4-14-13-12(10-16(2,3)15-13)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
InChI-Schlüssel |
KWPHQEXBTHIOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(=C[Si](O1)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)

![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)

![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)

![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)


methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
